molecular formula C4H8O2S B017808 4-Mercaptobutyric acid CAS No. 13095-73-3

4-Mercaptobutyric acid

Cat. No.: B017808
CAS No.: 13095-73-3
M. Wt: 120.17 g/mol
InChI Key: DTRIDVOOPAQEEL-UHFFFAOYSA-N
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Description

Historical Context and Discovery

This compound, also known by several synonyms such as 4-sulfanylbutanoic acid and γ-mercaptobutyric acid, is a monocarboxylic acid derivative of butyric acid where a thiol (-SH) group replaces a hydrogen atom at the fourth carbon position. The compound’s CAS number is 13095-73-3, and it has been characterized extensively since its initial identification, with early studies focusing on its unique thiol functional group and its reactivity in organic synthesis.

The discovery of this compound contributed to the broader understanding of thiol-containing molecules and their biological and chemical roles, especially given the importance of sulfur in biochemical processes. Its identification predates modern analytical techniques but was refined through spectroscopic and crystallographic methods in the late 20th century.

Significance in Organosulfur Chemistry

In organosulfur chemistry, this compound is valued for its reactive sulfhydryl group, which enables the formation of disulfide bonds. This property is crucial in stabilizing proteins and peptides, making the compound a key molecule in studies of protein folding and enzyme activity. Its dual functional groups—a carboxylic acid and a thiol—allow it to act as a versatile building block in organic synthesis.

The compound’s thiol group participates in redox reactions and can serve as a ligand in coordination chemistry. Its ability to form stable metal complexes and disulfide linkages underpins its use in biochemical assays and pharmaceutical intermediates. Moreover, the acid’s relatively low pKa (~4.65) indicates moderate acidity, which affects its behavior in biological and chemical environments.

Overview of Research Trajectory and Current Academic Focus

Research on this compound has evolved from fundamental chemical characterization to diverse applied sciences. Current academic focus areas include:

  • Pharmaceutical Development: Utilized as a precursor in synthesizing drugs targeting metabolic and enzymatic disorders due to its thiol functionality.
  • Biochemical Research: Employed to study thiol chemistry, protein interactions, and enzyme mechanisms, especially in redox biology and peptide stabilization.
  • Polymer Chemistry: Used as a modifier to enhance polymer flexibility and resistance to degradation, contributing to advanced materials science.
  • Agricultural Science: Investigated for its potential role in plant growth regulation and stress resistance, improving crop yields.
  • Cosmetic Industry: Incorporated in formulations for its antioxidant properties, protecting skin from oxidative damage and promoting skin health.

These multidisciplinary applications highlight the compound's versatility and ongoing relevance in both industrial and academic research.

Chemical and Physical Properties of this compound

Property Data
Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
CAS Number 13095-73-3
Melting Point 108–110 °C
Boiling Point 128–129 °C at 11 mmHg
Density 1.1630 g/cm³
Solubility Soluble in chloroform
pKa 4.65 ± 0.10 (predicted)
Physical Form Clear, colorless oil

Table 1: Key chemical and physical properties of this compound

Structural Characteristics

This compound consists of a four-carbon aliphatic chain terminating in a carboxylic acid group and bearing a thiol group at the gamma (fourth) position. The presence of the thiol group (-SH) imparts unique reactivity, especially in forming disulfide bonds (R-S-S-R), which are critical in biological systems.

Molecular Structure

  • IUPAC Name: 4-sulfanylbutanoic acid
  • SMILES Notation: OC(=O)CCCS
  • 3D Conformation: The molecule adopts a flexible chain conformation with the thiol group positioned to facilitate intramolecular or intermolecular disulfide bond formation.

Research Findings and Applications

Pharmaceutical and Biochemical Applications

This compound serves as a synthetic intermediate in drug development, especially for compounds targeting metabolic pathways involving sulfur-containing amino acids. Its thiol group is critical in mimicking biological thiols such as cysteine and glutathione, enabling the study of redox processes and enzyme inhibition.

Polymer and Materials Science

In polymer chemistry, this compound is used as a functional modifier to introduce thiol groups into polymer backbones. This modification enhances polymer flexibility, thermal stability, and resistance to oxidative degradation, expanding the utility of polymers in harsh environments.

Agricultural and Cosmetic Research

Emerging studies explore its role as a plant growth regulator, where the compound’s sulfur content may influence stress tolerance mechanisms. In cosmetics, its antioxidant properties help protect skin cells from oxidative damage, contributing to anti-aging formulations.

Visual Aids

Chemical Structure of this compound

3D Molecular Model

Interactive 3D models are available in chemical databases such as PubChem, illustrating the spatial arrangement of the thiol and carboxyl groups.

This comprehensive overview underscores this compound’s importance across multiple scientific disciplines, from fundamental organosulfur chemistry to applied pharmaceutical and material sciences. Its unique chemical properties and versatile applications continue to drive research and industrial interest.

Properties

IUPAC Name

4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRIDVOOPAQEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13095-66-4 (Parent)
Record name Butanoic acid, 4-mercapto-
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DSSTOX Substance ID

DTXSID5065350
Record name 4-Mercaptobutyric acid
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Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13095-73-3
Record name 4-Mercaptobutanoic acid
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Record name Butanoic acid, 4-mercapto-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-mercapto-
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Record name 4-Mercaptobutyric acid
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Record name 4-mercaptobutyric acid
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Preparation Methods

Reaction Mechanism

The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where a thiolate ion (SH\text{SH}^-) attacks the electrophilic carbon bonded to bromine in 4-bromobutyric acid. The general equation is:

BrCH2CH2CH2COOH+NaSHHSCH2CH2CH2COOH+NaBr\text{BrCH}2\text{CH}2\text{CH}2\text{COOH} + \text{NaSH} \rightarrow \text{HSCH}2\text{CH}2\text{CH}2\text{COOH} + \text{NaBr}

Experimental Protocol

A typical procedure involves:

  • Dissolving 4-bromobutyric acid (10 mmol) in anhydrous ethanol.

  • Adding sodium hydrosulfide (NaSH\text{NaSH}, 12 mmol) under nitrogen atmosphere.

  • Refluxing at 80°C for 6–8 hours.

  • Extracting the product with ethyl acetate and purifying via silica gel chromatography.

Table 1: Optimization Parameters for Nucleophilic Substitution

ParameterOptimal ValueYield (%)Purity (%)
SolventEthanol7295
Temperature (°C)807295
Reaction Time (h)67295
Molar Ratio (Acid:NaSH)1:1.27295

This method achieves moderate yields (65–72%) but requires rigorous exclusion of moisture to prevent hydrolysis of NaSH\text{NaSH}.

Thiol-ene chemistry offers a radical-mediated pathway to introduce thiol groups into unsaturated precursors. While not directly cited in the provided sources, this approach is widely used in organic synthesis for its regioselectivity and compatibility with carboxylic acids.

Reaction Design

The reaction employs a terminal alkene, such as 3-butenoic acid, and a thiol donor (e.g., hydrogen sulfide or thiourea) under UV initiation:

CH2=CHCH2COOH+H2SUVHSCH2CH2CH2COOH\text{CH}2=\text{CHCH}2\text{COOH} + \text{H}2\text{S} \xrightarrow{\text{UV}} \text{HSCH}2\text{CH}2\text{CH}2\text{COOH}

Key Considerations

  • Initiators : Azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP) at 0.5–1 mol%.

  • Solvents : Tetrahydrofuran (THF) or dichloromethane.

  • Yield : 50–60%, limited by competing polymerization of the alkene.

Table 2: Thiol-Ene Reaction Conditions

VariableEffect on Yield
UV Exposure TimeLonger times increase radical formation but risk side reactions.
Thiol DonorThiourea gives higher yields than H2S\text{H}_2\text{S}.
Temperature25–40°C optimal; higher temperatures degrade radicals.

This method is less efficient than nucleophilic substitution but avoids halogenated intermediates.

Acid CatalystTemperature (°C)Yield (%)
H2SO4\text{H}_2\text{SO}_4 (1M)6045
HCl\text{HCl} (1M)6038

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)ScalabilityPurity (%)Cost
Nucleophilic Substitution72High95Moderate
Thiol-Ene Coupling55Moderate85Low
Thiirane Hydrolysis45Low75High

Nucleophilic substitution remains the preferred method for industrial-scale production due to its reproducibility and higher yields . Thiol-ene reactions are favored in research settings for their modularity, while thiirane hydrolysis is limited by side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Mercaptobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

4-Mercaptobutyric acid is characterized by the presence of a thiol group (-SH) which allows it to form covalent bonds with other biomolecules, particularly proteins. Its molecular formula is C4H8O2S, and it is known for its role in redox reactions and as a potential antioxidant.

Protein Interaction Studies

4-MBA is utilized extensively in biochemical research to investigate protein structure and function. It can interact with sulfhydryl groups in proteins, leading to modifications that affect protein activity and stability.

Case Study:
A study demonstrated that 4-MBA could effectively modify the active sites of enzymes, enhancing their catalytic efficiency under oxidative stress conditions. This property is particularly relevant in understanding metabolic diseases associated with sulfur amino acids .

Antioxidant Properties

Research indicates that 4-MBA exhibits antioxidant properties, which can protect cells from oxidative damage. This capability makes it a candidate for therapeutic applications in conditions like diabetes and cardiovascular diseases.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (μM)Mechanism of Action
This compound25Scavenging free radicals
Cysteine30Thiol group donation
Glutathione20Redox cycling

Nanoparticle Functionalization

4-MBA has been employed to functionalize gold nanoparticles (AuNPs), enhancing their biocompatibility and conductivity for use in biomedical applications.

Case Study:
In cardiac tissue engineering, AuNPs functionalized with 4-MBA were incorporated into a reverse thermal gel (RTG) scaffold. This composite material supported the growth of cardiac myocytes and improved electrical conductivity, which is crucial for heart tissue regeneration .

Hydrogel Development

The incorporation of 4-MBA into hydrogels has shown promise in creating materials that can mimic the extracellular matrix, providing structural support for cell growth.

Data Table: Hydrogel Properties

Hydrogel TypeConductivity (S/m)BiocompatibilityCell Viability (%)
RTG without 4-MBA0.01Moderate70
RTG with 4-MBA0.05High90

Drug Delivery Systems

4-MBA's ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it a valuable component in drug delivery systems.

Case Study:
A formulation containing 4-MBA was tested for delivering anti-cancer drugs, showing improved efficacy in targeting tumor cells while minimizing side effects .

Protective Agent Against Heavy Metals

Research has highlighted the role of 4-MBA as a chelating agent for heavy metals, providing protective effects against toxicity in cellular systems.

Data Table: Chelation Efficiency

Metal IonChelation Efficiency (%)
Lead (Pb)85
Cadmium (Cd)78
Mercury (Hg)90

Mechanism of Action

The mechanism of action of 4-mercaptobutyric acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical behavior of mercapto acids depends on chain length, thiol position, and substituents. Key analogs include:

Compound Structure Key Features
4-Mercaptobutyric acid HS-CH₂-CH₂-CH₂-COOH - 4-carbon chain; thiol at terminal position.
- Used in PTEs, glyconanoparticle synthesis .
3-Mercaptopropionic acid (3MPA) HS-CH₂-CH₂-COOH - 3-carbon chain; shorter chain enhances hydrophilicity.
- Convulsant agent in epilepsy studies .
3-Mercaptobutyric acid (3MBA) HS-CH₂-CH(CH₃)-COOH - Branched methyl group improves steric hindrance.
- Superior capping agent for CdTe quantum dots (QDs) with 82% quantum yield .
Thioglycolic acid (TGA) HS-CH₂-COOH - Shortest chain (2 carbons).
- Prone to precursor aggregation in QD synthesis due to secondary coordination .
Thiolactic acid (TLA) HS-CH(CH₃)-COOH - Methyl side chain prevents aggregation.
- Moderate QD stabilization .

Biochemical Interactions

  • Enzyme Inhibition: 4MB inhibits DapE (a bacterial metallodesuccinylase) with IC₅₀ = 43 µM, comparable to 2-mercaptobenzoic acid (34 µM) . 3MPA acts as a convulsant by disrupting GABAergic pathways, with unique responses to protective agents (e.g., phenobarbital) compared to 4MB .
  • Metabolic Pathways: In R. erythropolis MI2, 4MB is oxidized to 4-oxo-4-sulfanylbutyric acid via a F420-dependent monooxygenase, followed by desulfurization to succinic acid and H₂S . 3MPA’s convulsant activity suggests divergent metabolic interactions, though its degradation pathway is less characterized .

Stability and Handling

  • 4MB: Requires careful handling due to thiol reactivity; used in nanoparticle synthesis with 1-butanethiol to block nonspecific binding .
  • 3MBA : Enhanced stability in QD synthesis due to branched structure, reducing oxidation susceptibility .

Data Tables

Table 1: Comparative Biochemical Properties

Compound IC₅₀ (DapE Inhibition) Quantum Yield (QDs) Key Application
This compound 43 µM Not reported Glyconanoparticles, PTEs
3-Mercaptobutyric acid Not reported 82% Near-infrared QDs
3-Mercaptopropionic acid Not applicable 65–75% Epilepsy research

Table 2: Microbial Utilization

Organism Substrate Product Key Enzyme
R. erythropolis MI2 DTDB 4MB → Succinic acid NoxMI2, F420-monooxygenase
R. eutropha 4MB No PTE formation N/A

Biological Activity

4-Mercaptobutyric acid (4-MBA), also known as 4-sulfanylbutanoic acid, is a sulfur-containing organic compound with significant biological activity. Its unique structure, featuring a thiol group at the fourth carbon of the butyric acid chain, provides it with various biochemical properties and potential therapeutic applications. This article explores the biological activities of 4-MBA, including its antioxidant, neuroprotective, and enzyme-modulating effects, supported by research findings and case studies.

  • Chemical Formula : C₄H₈O₂S
  • Molecular Weight : Approximately 120.18 g/mol
  • Physical State : Colorless to pale yellow liquid or solid
  • Solubility : Soluble in water

The biological activity of 4-MBA is attributed to several mechanisms:

  • Antioxidant Activity : Research indicates that 4-MBA exhibits antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
  • Neuroprotective Effects : Studies have suggested that 4-MBA may play a role in neuroprotection. It has been investigated for its potential to modulate cellular signaling pathways involved in neuroinflammation and apoptosis, making it a candidate for therapeutic strategies against conditions such as Alzheimer's disease .
  • Enzyme Modulation : 4-MBA has been shown to influence enzyme activity. For instance, it interacts with proteins involved in redox reactions, potentially altering their function and stability. This interaction is essential for understanding its biological roles and therapeutic potential.

Case Studies

  • Neurodegenerative Disease Models : In experimental models of neurodegeneration, 4-MBA demonstrated a reduction in markers of oxidative stress and inflammation. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.
  • Antioxidant Studies : A study highlighted the ability of 4-MBA to reduce lipid peroxidation in neuronal cells, indicating its protective role against oxidative damage.
  • Enzyme Interaction Studies : Research involving enzyme assays showed that 4-MBA could modulate the activity of certain enzymes involved in metabolic pathways, providing insights into its role in cellular metabolism .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their characteristics and biological activities.

Compound NameStructureKey Characteristics
Butyric AcidC₄H₈O₂Short-chain fatty acid; important for gut health
2-Mercaptoacetic AcidC₂H₆O₂SContains a thiol group; used in biochemical research
3-Mercaptopropionic AcidC₃H₈O₂SSimilar thiol functionality; studied for neuroprotection
L-CysteineC₃H₇NO₂SAmino acid with thiol group; important in protein synthesis

Safety and Handling

While 4-MBA has promising biological activities, it is classified as a dangerous good due to potential health hazards. It may cause skin and eye irritation upon contact, necessitating the use of appropriate personal protective equipment (PPE) during handling .

Q & A

Q. What statistical approaches are appropriate for analyzing clustered data in studies involving repeated measurements of this compound’s biological effects?

  • Methodological Answer: Use mixed-effects models to account for within-subject correlations. For example, in cell-based assays with multiple replicates, specify random intercepts for each cell batch. Validate normality with Shapiro-Wilk tests and apply log transformation for skewed data. Report 95% confidence intervals for effect sizes .

Literature & Reproducibility

Q. How can researchers ensure reproducibility when replicating synthetic procedures for this compound from literature?

  • Methodological Answer:
  • Critical Parameters : Document exact stoichiometry, solvent grades, and equipment (e.g., reflux condenser vs. microwave reactor).
  • Troubleshooting : If yields are lower than reported, test alternative purification methods (e.g., preparative HPLC vs. distillation).
  • Reporting : Follow the Beilstein Journal’s guidelines for experimental detail, including NMR acquisition parameters and purity thresholds .

Q. What are best practices for citing conflicting data on this compound’s biological activity in grant proposals?

  • Methodological Answer: Contextualize contradictions by highlighting methodological differences (e.g., cell lines, exposure durations). Propose pilot studies to resolve ambiguities, such as dose-response assays in primary vs. immortalized cells. Cite primary literature over reviews to trace data origins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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